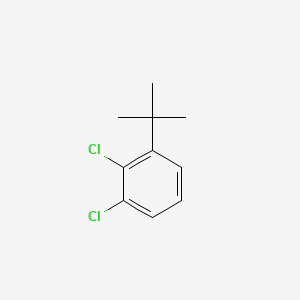
1-tert-Butyl-2,3-dichlorobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-tert-Butyl-2,3-dichlorobenzene is an organic compound classified as an aromatic hydrocarbon It consists of a benzene ring substituted with a tert-butyl group and two chlorine atoms at the 2 and 3 positions
準備方法
Synthetic Routes and Reaction Conditions: 1-tert-Butyl-2,3-dichlorobenzene can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of 2,3-dichlorobenzene with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalysts and optimized reaction conditions can enhance yield and selectivity.
化学反応の分析
Types of Reactions: 1-tert-Butyl-2,3-dichlorobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the tert-butyl group and chlorine atoms influence the reactivity and orientation of incoming electrophiles.
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chlorine atoms to hydrogen, yielding the corresponding hydrocarbon.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid). The reactions typically occur in the presence of a Lewis acid catalyst.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly employed.
Major Products Formed:
Electrophilic Aromatic Substitution: Products include halogenated or nitrated derivatives of this compound.
Oxidation: Oxidized products such as quinones or carboxylic acids.
Reduction: Reduced products include the corresponding hydrocarbon.
科学的研究の応用
1-tert-Butyl-2,3-dichlorobenzene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential use in drug development and as a building block for pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals, agrochemicals, and materials science.
作用機序
The mechanism of action of 1-tert-Butyl-2,3-dichlorobenzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The tert-butyl group and chlorine atoms influence the compound’s reactivity and orientation, affecting its interaction with various electrophiles. The pathways involved include the formation of sigma complexes and subsequent deprotonation to regenerate the aromatic system.
類似化合物との比較
tert-Butylbenzene: Similar structure but lacks the chlorine atoms, resulting in different reactivity and applications.
2,3-Dichlorotoluene: Contains chlorine atoms at the same positions but has a methyl group instead of a tert-butyl group.
1,4-Dichlorobenzene: Chlorine atoms at different positions, leading to distinct chemical properties.
Uniqueness: 1-tert-Butyl-2,3-dichlorobenzene is unique due to the combined presence of a bulky tert-butyl group and two chlorine atoms, which significantly influence its chemical reactivity and potential applications. The steric and electronic effects of these substituents make it a valuable compound for various research and industrial purposes.
特性
CAS番号 |
54932-64-8 |
|---|---|
分子式 |
C10H12Cl2 |
分子量 |
203.10 g/mol |
IUPAC名 |
1-tert-butyl-2,3-dichlorobenzene |
InChI |
InChI=1S/C10H12Cl2/c1-10(2,3)7-5-4-6-8(11)9(7)12/h4-6H,1-3H3 |
InChIキー |
AAZWIUBEVIULFT-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=C(C(=CC=C1)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


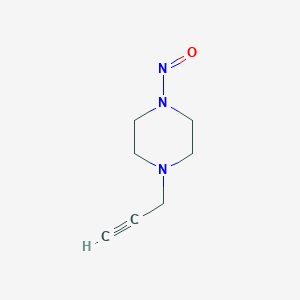
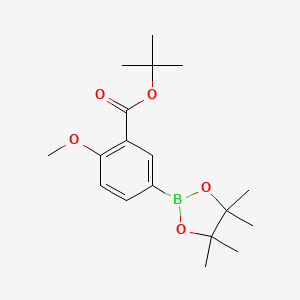
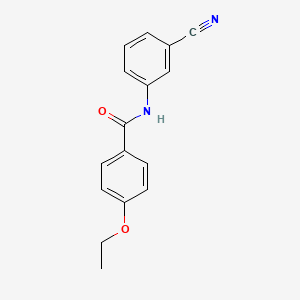
![3,4,5,6-Tetrahydro-N,6-dimethyl[2,3'-bipyridin]-6'-amine](/img/structure/B13929555.png)
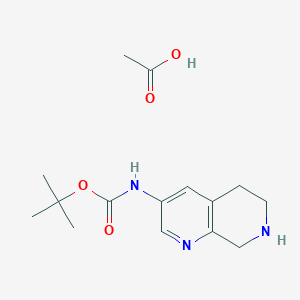
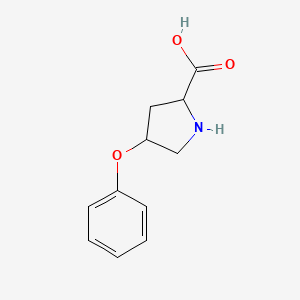
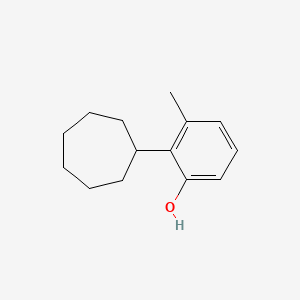
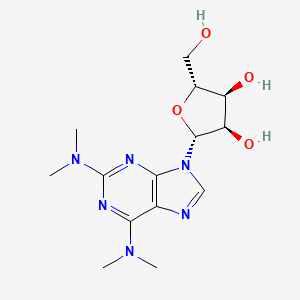
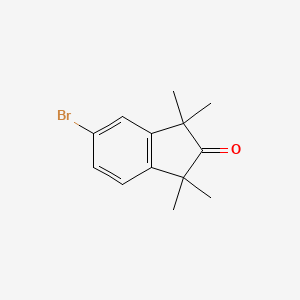
![Tert-butyl (2-{4-[(2-aminopyrimidin-4-yl)amino]phenyl}ethyl)carbamate](/img/structure/B13929570.png)
![2-methyl-2-[(phenylmethyl)thio]Propanoyl chloride](/img/structure/B13929576.png)

![2-methyl-8-benzyl-2,8-Diazaspiro[4.5]decane-1,3-dione](/img/structure/B13929588.png)
![Methyl 6-bromo-4-methylpyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13929620.png)
